(1H-Indazol-4-YL)methanamine - 944898-72-0

(1H-Indazol-4-YL)methanamine

Catalog Number: EVT-1676401
CAS Number: 944898-72-0
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Example 1: Synthesis of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) []. While the paper doesn't explicitly detail the synthesis of the (1H-indazol-4-yl)methanamine moiety, it's likely incorporated during the multistep synthesis of the final compound.
  • Example 2: Synthesis of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869) []. This synthesis likely involves the formation of the indazole ring system followed by further modifications to introduce the desired substituents at the 3 and 4 positions.
Molecular Structure Analysis
  • Example 1: In ABT-869 [], the (1H-indazol-4-yl)methanamine moiety acts as a hinge-binding template for interacting with the ATP-binding site of receptor tyrosine kinases.
  • Example 2: In GDC-0941 [], the spatial orientation and chemical properties of the (1H-indazol-4-yl)methanamine group contribute to the compound's selectivity for PI3K over other kinases.

Crystal structure analysis of related compounds, such as N-(7-ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide [] and N-[7-ethoxy-1-(prop-2-en-1-yl)-1H-indazol-4-yl]-4-methylbenzenesulfonamide [], provides insights into bond lengths, bond angles, and intermolecular interactions involving the indazole ring system. This information can be valuable for understanding the binding modes and structure-activity relationships of (1H-indazol-4-yl)methanamine derivatives.

Mechanism of Action
  • Example 1: GDC-0941 [] acts as a potent and selective inhibitor of class I PI3 kinases, which play a crucial role in cell growth, proliferation, and survival. By blocking the PI3K/Akt signaling pathway, GDC-0941 exhibits antitumor activity.
  • Example 2: ABT-869 [] is a multitargeted receptor tyrosine kinase inhibitor that blocks VEGF and PDGF receptor families, thereby inhibiting angiogenesis and tumor growth.
Physical and Chemical Properties Analysis
  • Example 1: The development of ABT-869 [] involved optimizing its pharmacokinetic properties to achieve potent oral activity.
  • Example 2: The rigid indan moiety in ABT-102 [] contributed to enhanced in vitro potency and improved drug-like properties compared to previously studied benzyl analogs.
Applications
  • Cancer therapy: Many of the studied compounds, including GDC-0941 [], ABT-869 [], and CFI-400945 [], demonstrate potent antitumor activity in preclinical models. These compounds target various kinases involved in cell cycle regulation, proliferation, and angiogenesis, making them promising candidates for developing novel cancer therapies.
  • Pain management: ABT-102 [, ] acts as a potent and selective TRPV1 antagonist, blocking the activation of this receptor by noxious stimuli like capsaicin, acid, and heat. This property suggests its potential for managing pain, particularly chronic and inflammatory pain.
  • Treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD): Compound B2 [] is a potent CDK7 inhibitor with high selectivity and efficacy in suppressing renal cyst development in both in vitro and in vivo ADPKD models.

2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)

  • Compound Description: GDC-0941 is a potent, selective, and orally bioavailable inhibitor of PI3 kinase. It was developed as a potential cancer treatment and has progressed to human clinical trials. []
  • Relevance: While the core structure differs, GDC-0941 shares the (1H-Indazol-4-yl) moiety with (1H-Indazol-4-yl)methanamine. The research highlights this moiety's potential in developing kinase inhibitors, suggesting a structural link between the compounds in terms of their potential biological targets. []

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

  • Compound Description: AKE-72 is a diarylamide 3-aminoindazole designed as a potent pan-BCR-ABL inhibitor, including activity against the imatinib-resistant T315I mutant. []
  • Relevance: AKE-72 shares the indazole core with (1H-Indazol-4-yl)methanamine. Notably, it features a 3-amino-1H-indazol-4-yl group, indicating structural modifications at the 3 and 4 positions of the indazole ring can lead to potent kinase inhibitors. This suggests potential modifications that could be explored for (1H-Indazol-4-yl)methanamine. []

N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869)

  • Compound Description: ABT-869 is an orally active multitargeted receptor tyrosine kinase (RTK) inhibitor. It demonstrates potent inhibition against VEGF and PDGF receptor families and shows significant tumor growth inhibition in preclinical models. [, ]
  • Relevance: ABT-869's structure incorporates a 3-amino-1H-indazol-4-yl group directly linked to a phenyl ring, mirroring the core structure of (1H-Indazol-4-yl)methanamine. This similarity, along with its potent RTK inhibition, highlights the potential of the shared core structure for developing anticancer agents. [, ]

(R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102)

  • Compound Description: ABT-102 acts as a potent TRPV1 antagonist and is investigated for pain management due to its ability to block TRPV1 activation by various stimuli like capsaicin, acid, and heat. [, ]
  • Relevance: ABT-102 directly features the (1H-indazol-4-yl) moiety, the same core structure as (1H-Indazol-4-yl)methanamine. This suggests that this core might contribute to interactions with various biological targets, expanding potential applications of (1H-Indazol-4-yl)methanamine beyond kinase inhibition. [, ]

(1H-pyrazol-4-yl)methanamine Derivatives

  • Compound Description: A series of (1H-pyrazol-4-yl)methanamines were synthesized and investigated for PI3Kγ enzyme inhibitory potential. Structural modifications led to improvements in inhibitory activity, reaching up to 73%. []
  • Relevance: While not directly containing the indazole ring, (1H-pyrazol-4-yl)methanamines share the methanamine side chain with (1H-Indazol-4-yl)methanamine. The structural similarity and their investigation as PI3Kγ inhibitors suggest that the methanamine group may play a role in interacting with the kinase active site. []

(2'-(1H-Tetrazol-5-yl)-biphenyl-4-yl)methanamine

  • Compound Description: This compound serves as a key intermediate in synthesizing novel N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-substituted sulfonamide and methyl (2'-(1Htetrazol-5-yl)biphenyl-4-yl)-substituted carbamate derivatives, which exhibit antibacterial and antifungal activities. []
  • Relevance: Although this compound lacks the indazole ring, it shares the methanamine side chain with (1H-Indazol-4-yl)methanamine and is used to build molecules with potent antimicrobial properties. This highlights the versatility of the methanamine group in constructing diverse pharmacophores. []

N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives

  • Compound Description: This series of compounds was developed as potent cyclin-dependent kinase 7 (CDK7) inhibitors. They displayed potent inhibition of CDK7 and exhibited efficacy in suppressing renal cyst development in various ADPKD models. []
  • Relevance: These derivatives share the 1H-indazol core with (1H-Indazol-4-yl)methanamine. The presence of a pyridinyl group and a benzamide substituent on the indazole core in these CDK7 inhibitors provides insights into the potential structural modifications and SAR around the indazole scaffold. []

Properties

CAS Number

944898-72-0

Product Name

(1H-Indazol-4-YL)methanamine

IUPAC Name

1H-indazol-4-ylmethanamine

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C8H9N3/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4,9H2,(H,10,11)

InChI Key

YGHPLKICZRUACI-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=NNC2=C1)CN

Canonical SMILES

C1=CC(=C2C=NNC2=C1)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.